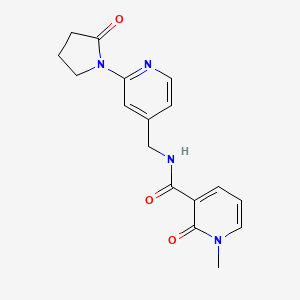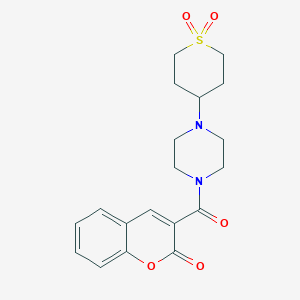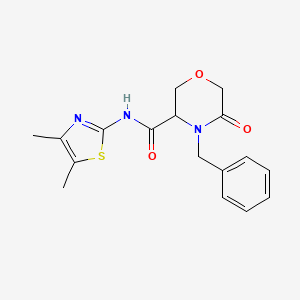
N-(4-ethylphenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethylphenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine, also known as EMMS, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties.
Applications De Recherche Scientifique
N-(4-ethylphenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine has been studied for its potential therapeutic properties in various scientific research applications. One study found that N-(4-ethylphenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine exhibited anti-inflammatory effects in a mouse model of acute lung injury. Another study found that N-(4-ethylphenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine had a protective effect on the liver in a rat model of liver injury induced by carbon tetrachloride. N-(4-ethylphenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine has also been studied for its potential anticancer properties, as it was found to inhibit the growth of human breast cancer cells in vitro.
Mécanisme D'action
The mechanism of action of N-(4-ethylphenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. One study found that N-(4-ethylphenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine inhibited the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Another study found that N-(4-ethylphenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine inhibited the activation of nuclear factor kappa B (NF-κB), a signaling pathway involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-(4-ethylphenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine has been shown to have various biochemical and physiological effects in animal models. One study found that N-(4-ethylphenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine reduced the levels of inflammatory cytokines in the lungs of mice with acute lung injury. Another study found that N-(4-ethylphenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine reduced the levels of liver enzymes in rats with liver injury induced by carbon tetrachloride. N-(4-ethylphenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine has also been shown to induce apoptosis (programmed cell death) in human breast cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-ethylphenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine in lab experiments is its high purity, which allows for accurate and reproducible results. Another advantage is its potential therapeutic properties, which make it a promising candidate for further research. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in therapeutic applications.
Orientations Futures
There are several future directions for research on N-(4-ethylphenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine. One direction is to further investigate its mechanism of action, which could lead to the development of more targeted therapeutic applications. Another direction is to study its potential use in combination with other therapeutic agents, such as chemotherapy drugs. Additionally, research could focus on optimizing the synthesis method to produce higher yields of N-(4-ethylphenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine and reduce the cost of production.
Méthodes De Synthèse
The synthesis of N-(4-ethylphenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine involves the reaction of 8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine with 4-ethylphenyl magnesium bromide. This reaction results in the formation of N-(4-ethylphenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine as a yellow solid with a purity of over 95%. The synthesis method has been optimized to produce high yields of N-(4-ethylphenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine, making it a viable option for further research.
Propriétés
IUPAC Name |
N-(4-ethylphenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4S/c1-4-18-10-12-20(13-11-18)26-25-23(31(27,28)21-14-8-17(2)9-15-21)16-19-6-5-7-22(29-3)24(19)30-25/h5-16H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPULSVREZRXHAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)S(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2661033.png)
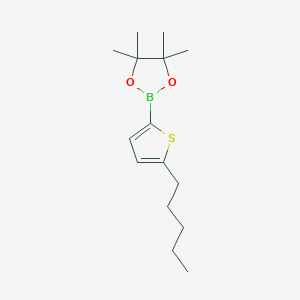

![3-Prop-2-enoyl-3-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B2661040.png)
![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2661042.png)
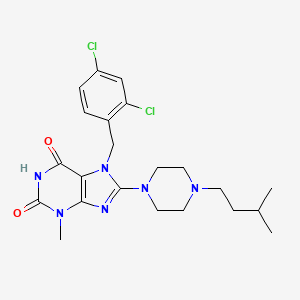
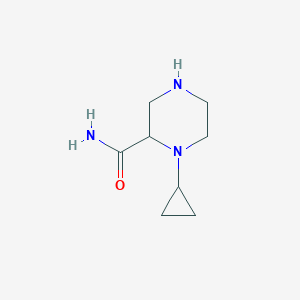
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(1,3-benzothiazol-2-yl)acetamide](/img/structure/B2661047.png)

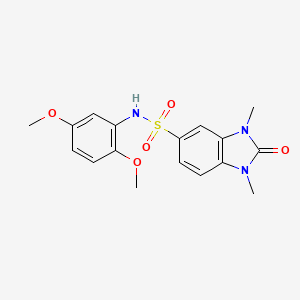
![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]furan-2-carboxamide](/img/structure/B2661050.png)
